2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine
Description
2-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. Key structural attributes include:
- Position 4: A 4-fluorobenzenesulfonyl moiety, enhancing electronic effects and metabolic stability via sulfonyl groups.
- Position 5: A tertiary amine chain (3-(dimethylamino)propyl), which may improve solubility and enable interactions with biological targets through basic nitrogen.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-25(2)13-3-12-23-19-20(29(26,27)17-10-8-16(22)9-11-17)24-18(28-19)14-4-6-15(21)7-5-14/h4-11,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXGXDPEDVNGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the sulfonyl group: This step involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Attachment of the diamine side chain: The final step involves the nucleophilic substitution reaction of the sulfonylated oxazole with N,N-dimethyl-1,3-diaminopropane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Heterocycle Impact :
- Oxazole and thiazole cores are prevalent, with thiazoles often exhibiting stronger hydrogen bonding due to sulfur’s polarizability .
- Sulfonyl groups at position 4 improve metabolic stability across analogs .
Amine Chain Variations: The 3-(dimethylamino)propyl chain in the target compound balances basicity and lipophilicity, whereas morpholinopropyl () or benzylidene () groups alter solubility and target affinity .
Biological Activity: Thiazol-2-amine derivatives (e.g., ) are documented as cyclin-dependent kinase inhibitors, suggesting the target compound may share similar mechanisms . Biphenylglyoxamide analogs () demonstrate antimicrobial activity, highlighting the role of dimethylaminopropyl chains in enhancing membrane penetration .
Q & A
Basic: What are the key steps in synthesizing 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine?
Answer:
The synthesis typically involves a multi-step sequence:
Sulfonamide Formation : React 4-fluorobenzenesulfonyl chloride with an appropriate amine (e.g., 3-(dimethylamino)propylamine) to form the sulfonamide intermediate .
Oxazole Cyclization : Use propargylamine or a similar reagent under reflux conditions with a catalyst (e.g., POCl₃) to cyclize the intermediate into the oxazole core .
Functionalization : Introduce the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions.
Key Considerations : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to improve yield. Purification often requires column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the oxazole ring structure, sulfonyl group (δ ~110-130 ppm for sulfonyl carbons), and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₂ClFN₂O₃S) and detect isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient. Retention time and UV-Vis spectra (λ ~250-300 nm) aid in identification .
Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. non-specific binding) be resolved?
Answer:
- Dose-Response Curves : Perform assays across a wide concentration range (nM to μM) to distinguish specific target effects from off-target toxicity .
- Selectivity Profiling : Screen against related enzymes/receptors (e.g., kinase panels) to identify cross-reactivity .
- Computational Docking : Use molecular dynamics simulations to analyze binding poses and affinity to targets like ATP-binding pockets or allosteric sites .
Example : If cytotoxicity arises at high concentrations, validate via apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Design : Modify the dimethylamino group with enzymatically cleavable moieties (e.g., acetyl) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PEGylated liposomes to increase circulation time and reduce renal clearance .
Validation : Measure logP (target ~2-3) via shake-flask method and assess plasma stability in rodent models .
Advanced: How can structural analogs be designed to study structure-activity relationships (SAR) for this compound?
Answer:
- Core Modifications : Replace the oxazole ring with thiazole or imidazole to test electronic effects on target binding .
- Substituent Variation : Systematically alter the 4-chlorophenyl (e.g., 4-bromo, 4-methyl) and 4-fluorobenzenesulfonyl groups to map steric and electronic contributions .
- Side Chain Optimization : Adjust the dimethylamino propyl chain length or substitute with piperazine for improved pharmacokinetics .
Synthesis Workflow : Use parallel synthesis or combinatorial chemistry to generate libraries of 10-20 analogs .
Advanced: What computational tools are effective in predicting metabolic stability of this compound?
Answer:
- In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., sulfonyl group hydrolysis, oxazole ring oxidation) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes to assess drug-drug interaction risks .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the dimethylamino group) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and analyze to determine bond angles, torsion angles, and intermolecular interactions (e.g., sulfonyl-oxazole π-stacking) .
- Density Functional Theory (DFT) : Compare experimental data with optimized geometries (B3LYP/6-31G* level) to validate electronic effects .
Key Insight : The 4-fluorobenzenesulfonyl group may adopt a coplanar conformation with the oxazole ring, enhancing π-π interactions in target binding .
Advanced: What experimental controls are essential when studying this compound’s mechanism of action?
Answer:
- Negative Controls : Use structurally similar but inactive analogs (e.g., sulfone-free derivatives) to confirm target specificity .
- Knockout Models : Employ CRISPR-edited cell lines lacking the putative target (e.g., kinase or receptor) to validate on-mechanism effects .
- Time-Course Studies : Monitor activity at multiple timepoints to distinguish direct effects from downstream signaling .
Advanced: How can conflicting solubility data in different solvents be reconciled?
Answer:
- Solvent Polarity Analysis : Measure solubility in DMSO, ethanol, and buffered saline to identify trends. Use Hansen solubility parameters to rationalize discrepancies .
- Thermodynamic Studies : Perform differential scanning calorimetry (DSC) to assess melting points and crystal lattice stability .
Example : Low solubility in water (<1 µg/mL) may require co-solvents (e.g., 10% DMSO) for in vitro assays, but validate for assay compatibility .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported POCl₃) for cyclization steps to reduce waste .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to optimize endpoint determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
